molecular formula C17H13NOS B8092110 5-(Diphenylamino)thiophene-2-carbaldehyde

5-(Diphenylamino)thiophene-2-carbaldehyde

Cat. No.: B8092110
M. Wt: 279.4 g/mol
InChI Key: NFNLWOTVDASEJU-UHFFFAOYSA-N
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Description

Contextual Significance of Thiophene (B33073) Derivatives in Advanced Materials Science

Thiophene and its derivatives are a cornerstone in the field of advanced materials science, prized for their chemical robustness, versatile functionality, and unique electronic properties. researchgate.netnih.gov These five-membered heterocyclic compounds, containing a sulfur atom, are integral to the construction of a wide array of organic materials. bohrium.com Their utility spans across multiple disciplines, from organic electronics, where they form the active components in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells, to the biomedical field, where their optical characteristics are harnessed for bioimaging and sensing applications. researchgate.netresearchgate.netnih.gov The inherent aromaticity and electron-rich nature of the thiophene ring facilitate the formation of conjugated systems, which are essential for efficient charge transport and light-harvesting capabilities. researchgate.net This has led to their widespread use in creating semiconductors, corrosion inhibitors, and fluorescent chemosensors. nih.govresearchgate.net

Role of Diarylamine Moieties as Electron-Donating Units in Organic Semiconductors and Chromophores

Diarylamine moieties, such as the triphenylamine (B166846) unit, are fundamental components in the design of organic semiconductors and chromophores due to their potent electron-donating capabilities. ossila.comresearchgate.net In the widely adopted donor-π-acceptor (D-π-A) molecular architecture, the diarylamine group serves as the electron-rich donor (D). researchgate.net This structural feature is crucial for creating materials with desirable electronic and optical properties. The non-planar, propeller-like structure of triphenylamine helps to suppress intermolecular aggregation, which can otherwise quench fluorescence and hinder device performance. When incorporated into a molecule, the diarylamine unit can effectively push electron density through a conjugated π-bridge to an electron-accepting unit, a process that is central to the function of organic solar cells, light-emitting diodes, and certain types of sensors. rsc.orgrsc.org

Overview of Carbaldehyde Functionalization for Molecular Building Blocks and Supramolecular Assembly

The carbaldehyde (or aldehyde) functional group is a versatile tool in synthetic organic chemistry, enabling the construction of complex molecular architectures and the formation of ordered supramolecular assemblies. acs.orgsigmaaldrich.com Aldehydes are valuable as molecular building blocks because they readily undergo a variety of chemical transformations, most notably condensation reactions with amines to form imines. ossila.comnih.gov This reactivity allows for the straightforward linking of different molecular components, which is a key strategy in creating novel functional materials. researchgate.netnih.gov Furthermore, the polarity and hydrogen-bonding capabilities of the aldehyde group can direct the self-assembly of molecules into well-defined, higher-order structures. researchgate.net This bottom-up approach, known as supramolecular assembly, is critical for fabricating materials with precisely controlled nanoscale and microscale organization, which is essential for applications in catalysis, separations, and molecular electronics. researchgate.netrsc.org

Academic Research Landscape of 5-(Diphenylamino)thiophene-2-carbaldehyde and Its Structural Analogs

The compound this compound and its close structural analogs, particularly 5-(4-(diphenylamino)phenyl)thiophene-2-carbaldehyde (B1602825), have become subjects of significant academic research. researchgate.net These molecules uniquely combine the key functional units discussed above: an electron-donating diphenylamino group, a versatile thiophene π-linker, and a reactive carbaldehyde handle. This specific combination makes them highly attractive as intermediates and core structures for a range of advanced materials. ossila.com

PropertyValueSource
Molecular Formula C₁₇H₁₃NOS cymitquimica.comsigmaaldrich.com
Molecular Weight 279.36 g/mol cymitquimica.com
Synonyms 5-(Diphenylamino)-2-thiophenecarboxaldehyde cymitquimica.com

A closely related and frequently studied analog is 5-(4-(diphenylamino)phenyl)thiophene-2-carbaldehyde.

PropertyValueSource
CAS Number 291279-14-6 ossila.comsigmaaldrich.com
Molecular Formula C₂₃H₁₇NOS glpbio.com
Molecular Weight 355.46 g/mol sigmaaldrich.com
Appearance Solid sigmaaldrich.com

This table presents data for this compound.

This table presents data for the structural analog 5-(4-(diphenylamino)phenyl)thiophene-2-carbaldehyde.

Research into this compound and its analogs is concentrated in several key thematic areas:

Organic Electronics: These compounds serve as crucial building blocks for organic dyes used in dye-sensitized solar cells (DSSCs). researchgate.net The diphenylamino-thiophene core acts as an effective donor-π system that can be further functionalized via the carbaldehyde group to attach an acceptor and an anchoring group, completing the D-π-A structure necessary for efficient light harvesting and electron injection into a semiconductor like TiO₂. researchgate.net

Chemosensing: The reactive nature of the carbaldehyde group allows for the synthesis of chemosensors. For instance, a fluorescent probe derived from 5-(4-(diphenylamino)phenyl)thiophene-2-carbaldehyde demonstrated the ability to detect cyanide anions through a visible color change and a subsequent increase in fluorescence intensity. ossila.com

Bioimaging: A significant area of application is in the development of advanced fluorescent probes for biological imaging. Derivatives of 5-(4-(diphenylamino)phenyl)thiophene-2-carbaldehyde have been engineered to create two-photon fluorescent probes with aggregation-induced emission (AIE) characteristics. ossila.com These probes have shown high brightness, photostability, and excellent cell permeability, enabling high-resolution imaging of brain vasculature in vivo. ossila.com Other derivatives have been developed as mitochondria-targeting photosensitizers for the potential ablation of cancer cells. ossila.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(N-phenylanilino)thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NOS/c19-13-16-11-12-17(20-16)18(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNLWOTVDASEJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(S3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 5-(Diphenylamino)thiophene-2-carbaldehyde Scaffold

The synthesis of this compound is a multi-step process that involves the careful construction of the thiophene (B33073) core, followed by the strategic introduction of the diphenylamino and formyl functional groups.

The foundational thiophene ring is a five-membered heterocyclic aromatic structure containing a single sulfur atom. Its synthesis is a critical first step, and various established methods can be employed, each offering distinct advantages depending on the desired substitution pattern and available starting materials. nih.gov Thiophenes are crucial components in pharmaceuticals and advanced materials for electronic devices. nih.govresearchgate.net

Common synthetic routes to construct the thiophene ring include:

Paal-Knorr Synthesis: This widely used method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to yield the corresponding thiophene. pharmaguideline.comderpharmachemica.com The reaction proceeds through cyclization and dehydration/sulfurization. pharmaguideline.com

Fiesselmann Thiophene Synthesis: This route provides access to substituted thiophenes by reacting β-keto esters with thioglycolic acid derivatives. derpharmachemica.com

Gewald Aminothiophene Synthesis: This method is particularly useful for preparing 2-aminothiophenes. It involves the base-catalyzed condensation of a ketone with a β-acetonitrile, followed by cyclization with elemental sulfur. pharmaguideline.com

Hinsberg Synthesis: This approach utilizes the reaction of diketones with sulfurizing agents like phosphorus pentasulfide to form the thiophene ring.

For the specific scaffold of this compound, a pre-functionalized thiophene, such as 2,5-dibromothiophene, is often a more practical starting point for subsequent cross-coupling and formylation steps.

Table 1: Overview of Selected Thiophene Synthesis Methods

Synthesis Method Precursors Key Reagents Typical Product Type
Paal-Knorr 1,4-Dicarbonyl compounds Phosphorus pentasulfide (P₄S₁₀) Substituted thiophenes
Gewald Ketone, β-acetonitrile Elemental sulfur, Base 2-Aminothiophenes
Fiesselmann α-Keto esters Thiourea or other sulfur sources Thiophene derivatives
Hinsberg Diketones Phosphorus pentasulfide (P₄S₁₀) Thiophene rings

Introduction of the Diphenylamino Moiety via Cross-Coupling Reactions

The introduction of the diphenylamino group onto the thiophene ring is typically achieved through modern cross-coupling reactions, which allow for the efficient formation of carbon-nitrogen (C-N) or carbon-carbon (C-C) bonds. Palladium-catalyzed reactions are particularly prominent in this context. researchgate.net

Suzuki-Miyaura Coupling: This versatile reaction involves the coupling of an organoboron compound (e.g., a thiophene-boronic acid) with an organohalide (e.g., 4-bromodiphenylamine) in the presence of a palladium catalyst and a base. nih.gov

Stille Coupling: This reaction pairs an organotin compound (organostannane) with an organohalide. For this specific synthesis, it could involve reacting a stannylated thiophene with a halogenated diphenylamine (B1679370) derivative, or vice versa, catalyzed by a palladium complex. researchgate.net

Negishi Coupling: This method utilizes an organozinc reagent, which is coupled with an organohalide in the presence of a nickel or palladium catalyst. researchgate.net

An alternative and common strategy is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that directly forms a C-N bond between an aryl halide (e.g., 5-bromo-thiophene-2-carbaldehyde) and an amine (diphenylamine).

Table 2: Comparison of Cross-Coupling Reactions for C-C/C-N Bond Formation

Reaction Organometallic Reagent Electrophile Catalyst System
Suzuki-Miyaura Organoboron (e.g., boronic acid/ester) Organohalide Palladium catalyst + Base
Stille Organotin (stannane) Organohalide Palladium catalyst
Negishi Organozinc Organohalide Palladium or Nickel catalyst
Buchwald-Hartwig Amine Organohalide Palladium catalyst + Base

Formation of the Formyl (Carbaldehyde) Group

Common formylation methods include:

Vilsmeier-Haack Reaction: This is a widely used method for formylating electron-rich aromatic rings like thiophene. The reaction employs a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, most commonly dimethylformamide (DMF), which forms the Vilsmeier reagent.

Lithiation and Formylation: This two-step process involves the regioselective deprotonation of the thiophene ring using a strong organolithium base, such as n-butyllithium (n-BuLi), typically at a low temperature (-78 °C). The resulting lithiated intermediate is then quenched with an electrophilic formylating agent like DMF to install the aldehyde group. mdpi.combeilstein-journals.org This method is highly effective for introducing the formyl group at a specific position, often directed by existing substituents. mdpi.com

Post-Synthetic Functionalization and Derivatization of this compound

The term "post-synthetic functionalization" refers to chemical modifications performed on a fully assembled molecule or framework. illinois.edu The aldehyde group of this compound is an ideal site for such modifications, enabling the construction of more complex molecular architectures.

The carbaldehyde functionality is highly reactive towards primary amines, leading to the formation of an imine (or Schiff base) via a condensation reaction. This reaction creates a C=N double bond which can act as a π-bridge, extending the conjugated system of the molecule. This is a crucial step in synthesizing D–π–A (donor–π–acceptor) dyes and other functional materials. ossila.com The aldehyde group is considered ideal for forming these double bond π-bridges through condensation. ossila.com Similar condensation reactions can occur between aldehyde-functionalized thiophenes and various aliphatic primary amines.

Another important reaction is the Knoevenagel condensation, where the aldehyde reacts with a compound containing an active methylene (B1212753) group (e.g., malononitrile or cyanoacetic acid derivatives) in the presence of a weak base. This reaction forms a new carbon-carbon double bond, effectively elongating the π-conjugated backbone of the molecule. semanticscholar.org

The 5-(diphenylamino)thiophene unit is an excellent building block for the synthesis of conjugated oligomers and polymers. nih.govd-nb.info These materials are of great interest for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov

The polymerization can proceed through several routes:

Oxidative Coupling: The oxidation of diphenylamino-substituted thiophenes can lead to the formation of dimers and oligomers. nih.gov Depending on the substitution pattern, coupling can occur between the thiophene rings to form bithiophene structures. nih.gov

Transition Metal-Catalyzed Polymerization: Pre-functionalized monomers, for example, di-halogenated derivatives of the 5-(diphenylamino)thiophene unit, can be polymerized using transition metal-catalyzed cross-coupling reactions like Suzuki, Stille, or Kumada catalyst-transfer polycondensation. researchgate.netnih.gov These methods allow for the synthesis of well-defined, regioregular polythiophenes. nih.gov The resulting polymers feature a repeating 5-(diphenylamino)thiophene unit, which imparts desirable electronic and optical properties to the material.

Table 3: Methods for Oligomer/Polymer Synthesis

Synthesis Type Monomer Requirement Description
Oxidative Coupling Unsubstituted reactive sites on the thiophene ring Electrochemical or chemical oxidation leads to radical cation formation and subsequent coupling to form dimers and oligomers. nih.gov
Cross-Coupling Polymerization Dihalogenated or di-organometallic monomers Step-growth polymerization (e.g., Suzuki, Stille) connects monomers to build the polymer chain with a defined structure. researchgate.netnih.gov

Exploration of Multi-Component Reactions for Structural Diversification

Multi-component reactions (MCRs) represent a highly efficient strategy in synthetic organic chemistry, allowing for the construction of complex molecular architectures in a single step from three or more starting materials. The aldehyde functionality of this compound makes it a prime candidate for participation in various MCRs, offering a direct route to structurally diverse derivatives. This approach is particularly valuable for generating libraries of compounds with potential applications in materials science and medicinal chemistry. Key MCRs where this aldehyde could serve as a crucial building block include the Passerini, Ugi, and Gewald reactions.

The Passerini three-component reaction (P-3CR) is a classic MCR that combines an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.orgmdpi.com The reaction is typically conducted in aprotic solvents at room temperature and is known for its high atom economy. nih.govresearchgate.net For this compound, this reaction would introduce two new points of diversity in a single transformation, originating from the carboxylic acid and the isocyanide, thereby enabling the synthesis of a wide array of derivatives.

Expanding on the principles of the Passerini reaction, the Ugi four-component reaction (U-4CR) incorporates a primary amine in addition to the aldehyde, carboxylic acid, and isocyanide. nih.govmdpi.com This reaction produces a bis-amide, a scaffold prevalent in peptidomimetics. nih.gov The inclusion of an amine as a fourth component significantly broadens the scope for structural diversification. The Ugi reaction is highly versatile and can be performed in polar protic solvents like methanol or ethanol (B145695). nih.gov

Another significant MCR is the Gewald aminothiophene synthesis , which involves the condensation of a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene. organic-chemistry.orgwikipedia.orgderpharmachemica.com While the core of this compound already contains a thiophene ring, its aldehyde group can participate in the initial Knoevenagel condensation step of the Gewald reaction, leading to the formation of more complex, fused thiophene systems or other heterocyclic structures. wikipedia.org

The application of these MCRs to this compound would allow for the systematic modification of its structure, enabling the fine-tuning of its electronic and photophysical properties. The resulting libraries of compounds could be screened for a variety of applications, from fluorescent probes to novel organic electronic materials.

The following table illustrates the potential for structural diversification of this compound through these multi-component reactions, showcasing hypothetical products based on the general mechanisms of these transformations.

Reaction TypeReactantsHypothetical Product StructurePotential for Diversification
Passerini This compound, Carboxylic Acid (R¹COOH), Isocyanide (R²NC)α-acyloxy carboxamide derivativeVariation of R¹ and R² groups allows for extensive modification of the molecule's periphery.
Ugi This compound, Primary Amine (R¹NH₂), Carboxylic Acid (R²COOH), Isocyanide (R³NC)bis-amide derivativeThree points of diversity (R¹, R², and R³) offer a vast chemical space for exploration.
Gewald This compound, α-Cyanoester (NCCH₂COOR¹), Sulfur (S₈)Substituted 2-aminothiophene derivativeThe nature of the α-cyanoester (R¹) and the reaction conditions can be varied to produce different substitution patterns on the newly formed thiophene ring.

Electronic Structure, Photophysical Properties, and Spectroscopic Characterization

Theoretical and Computational Investigations of Electronic Properties (e.g., Density Functional Theory, Time-Dependent Density Functional Theory)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic behavior of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactivity and electronic transitions. For a D-π-A system like 5-(Diphenylamino)thiophene-2-carbaldehyde, the HOMO is generally localized on the electron-donating diphenylamine (B1679370) group, while the LUMO is typically centered on the electron-accepting carbaldehyde moiety and the thiophene (B33073) bridge.

The energy difference between the HOMO and LUMO levels (the HOMO-LUMO gap) is a critical parameter that determines the molecule's electronic excitation energy and color. Despite the theoretical importance, specific calculated values for the HOMO and LUMO energy levels for this compound have not been reported in the reviewed literature.

Upon absorption of light, molecules with a D-π-A structure can exhibit an excited state with significant Intramolecular Charge Transfer (ICT) character. In this process, electron density is transferred from the donor (diphenylamine) to the acceptor (carbaldehyde) through the thiophene π-system. This charge separation in the excited state leads to a large change in the dipole moment and is responsible for many of the interesting photophysical properties of these compounds, such as solvent-dependent emission spectra (solvatochromism).

While ICT is the defining characteristic of this class of molecules, a specific computational analysis quantifying the charge transfer characteristics for this compound is not available in the public scientific domain.

The HOMO-LUMO gap is effectively the electronic band gap of the molecule. Modifying the strength of the donor and acceptor groups or altering the structure of the π-bridge can systematically tune this band gap. This "band gap engineering" allows for the rational design of molecules with tailored absorption and emission properties for specific applications, such as organic light-emitting diodes (OLEDs) or solar cells. Theoretical predictions based on DFT are instrumental in this design process.

A theoretical study focused on band gap engineering or the prediction of optoelectronic behavior for this compound has not been identified in the available literature.

Optical Properties and Light-Matter Interactions

The interaction of D-π-A molecules with light is characterized by their absorption and emission of photons, which are fundamental to their use in optical and electronic devices.

Absorption spectroscopy measures the wavelengths of light a molecule absorbs, corresponding to electronic transitions from the ground state to excited states (often the HOMO to LUMO transition). Emission spectroscopy measures the light emitted as the molecule relaxes from an excited state back to the ground state. For D-π-A compounds, the emission wavelength is often sensitive to the polarity of the solvent due to the ICT nature of the excited state.

Despite the fundamental nature of these properties, specific experimental data detailing the absorption and emission maxima (λ_abs / λ_em) for this compound in either solution or the solid state are not reported in the reviewed scientific papers.

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the emission process, defined as the ratio of photons emitted to photons absorbed. The radiative lifetime (τ_r) is the intrinsic time a molecule spends in the excited state in the absence of non-radiative decay processes. These parameters are critical for assessing the performance of a molecule in applications like fluorescent probes or OLEDs.

Verifiable experimental values for the fluorescence quantum yield and radiative lifetime of this compound could not be located in the surveyed literature.

Aggregation-Induced Emission (AIE) Phenomena and Underlying Mechanisms

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly fluorescent molecules in a dilute solution become highly luminescent upon aggregation in a poor solvent or in the solid state. This behavior is the opposite of the more common aggregation-caused quenching (ACQ). The primary mechanism for AIE is the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which closes non-radiative decay channels and promotes radiative emission.

While derivatives of the core structure of this compound are known to exhibit AIE, a specific investigation into the AIE properties of this exact compound has not been found in the reviewed literature. For instance, thiophene-containing tetraphenylethene derivatives have been shown to be AIE-active. nih.gov However, no published studies detailing the AIE phenomena or the underlying mechanisms for this compound could be identified.

Table 1: Aggregation-Induced Emission (AIE) Properties

ParameterValue
Solvent System Data not available in literature
Emission Wavelength (Solution) Data not available in literature
Emission Wavelength (Aggregate) Data not available in literature
Fluorescence Quantum Yield (ΦF) in Solution Data not available in literature
Fluorescence Quantum Yield (ΦF) in Aggregate State Data not available in literature
AIE Enhancement Factor (αAIE) Data not available in literature

A comprehensive literature search did not yield specific experimental data for the Aggregation-Induced Emission properties of this compound.

Two-Photon Absorption Cross-Sections and Non-Linear Optical Properties

Two-photon absorption (TPA) is a non-linear optical process where a molecule simultaneously absorbs two photons, transitioning to an excited state. This phenomenon is highly dependent on the molecular structure, particularly in D-π-A systems which can exhibit large TPA cross-sections (σ₂). The TPA cross-section is a measure of the probability of a TPA event occurring and is typically reported in Goeppert-Mayer (GM) units.

The diphenylamino and thiophene moieties are common building blocks in chromophores designed for large TPA. acs.orglanl.gov For example, derivatives such as 5-(4-(diphenylamino)phenyl)thiophene-2-carbaldehyde (B1602825) have been utilized in probes designed for two-photon fluorescence imaging. ossila.com Despite the structural promise of this compound for non-linear optical applications, a review of published scientific literature did not uncover any specific measurements or theoretical calculations of its two-photon absorption cross-section.

Table 2: Two-Photon Absorption (TPA) Properties

ParameterValue
Maximum TPA Wavelength (λTPA) Data not available in literature
Maximum TPA Cross-Section (σ₂) [GM] Data not available in literature
Measurement Technique Data not available in literature
Solvent Data not available in literature

A comprehensive literature search did not yield specific experimental or theoretical data for the Two-Photon Absorption properties of this compound.

Charge Transport Properties

The efficiency of organic electronic devices relies heavily on the charge transport characteristics of the active semiconductor layer. Key parameters include charge carrier mobility (μ), which quantifies how quickly charge carriers (electrons or holes) move through the material under an electric field.

Analysis of Charge Carrier Mobilities in Thin Films

Charge carrier mobility in organic thin films is a critical parameter for applications in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). It is highly sensitive to the molecular packing, crystallinity, and morphology of the thin film. Theoretical studies on related quinoidal thiophene derivatives have explored how molecular structure influences charge transport properties. rsc.orgresearchgate.net

However, a thorough search of scientific databases and literature reveals no specific studies that have fabricated thin films of this compound and measured their charge carrier mobilities.

Table 3: Charge Carrier Mobilities in Thin Films

Carrier TypeMobility (μ) [cm²/Vs]Measurement Technique
Hole (μh) Data not available in literatureData not available in literature
Electron (μe) Data not available in literatureData not available in literature

A comprehensive literature search did not yield specific experimental data for the charge carrier mobilities of this compound thin films.

Understanding Ambipolar Charge Transport Characteristics

Ambipolar transport refers to the ability of a semiconductor to conduct both positive (holes) and negative (electrons) charge carriers simultaneously. This property is highly desirable for certain electronic applications, such as complementary logic circuits. The ambipolar nature of a material is often influenced by the balance between its electron and hole injection and transport capabilities. Theoretical models suggest that extending the number of thiophene rings in some quinoidal derivatives can induce ambipolar properties. rsc.org

While the D-π-A structure of this compound suggests potential for charge transport, there is no available research in the reviewed literature that characterizes its thin films as having p-type, n-type, or ambipolar charge transport characteristics.

Applications in Organic Electronic and Optoelectronic Devices

Organic Light-Emitting Diodes (OLEDs)

In OLED technology, materials based on the diphenylamino-thiophene structure are investigated for their utility as emitters, hole transporters, and charge injectors, all of which are critical for achieving high-performance devices.

The design of efficient emitter materials is central to OLED performance. Compounds with a D-π-A structure, such as derivatives of 5-(diphenylamino)thiophene-2-carbaldehyde, are excellent candidates for fluorescent emitters. The diphenylamino group acts as a strong electron donor, enhancing the charge-transfer characteristics of the molecule, a property suitable for OLEDs. This intramolecular charge transfer (ICT) from the donor to the acceptor through the π-bridge is key to tuning the emission color and improving electroluminescence efficiency. cityu.edu.hk

For instance, a D-π-A type compound, DMB-TT-TPA, which incorporates triphenylamine (B166846) as the donor and a thienothiophene (an extended thiophene) π-linker, has been successfully used as an emitter in a solution-processed OLED. beilstein-journals.org This material exhibited a high fluorescence quantum yield of 86% in solution and 41% in the solid state, leading to a device with a maximum external quantum efficiency (EQE) of 4.61%. beilstein-journals.org Furthermore, the introduction of a five-membered thiophene (B33073) ring as the core of a multi-resonance thermally activated delayed fluorescence (MR-TADF) emitter has been shown to produce devices with an outstanding EQE of 34.6% and narrow emission, which is highly desirable for display applications. rsc.org These findings underscore the potential of the thiophene and diphenylamine (B1679370) moieties in designing highly efficient light-emitting materials.

Table 1: Performance of an OLED Using a Triphenylamine-Thiophene Based Emitter

Device Parameter Value
Emitter DMB-TT-TPA
Max. External Quantum Efficiency (EQE) 4.61%
Max. Power Efficiency 6.70 lm/W
Max. Current Efficiency 10.6 cd/A
Turn-on Voltage 2.9 V
Electroluminescence Peak (λEL) 512 nm (Green)

Data sourced from a study on a D-π-A compound featuring triphenylamine and thienothiophene components. beilstein-journals.org

An ideal hole transport layer (HTL) material should possess high hole mobility, appropriate energy levels matching the anode and the emissive layer, and good thermal stability. openreadings.eu The triphenylamine unit is a cornerstone in the design of hole-transporting materials (HTMs) due to its excellent hole-transporting capabilities and morphological stability. Therefore, this compound and its analogs are promising candidates for use in HTLs.

Research on novel HTMs containing carbazole (B46965) and dibenzofuran (B1670420) moieties—structures with similar hole-transporting functions to triphenylamine—has yielded materials with hole mobilities in the range of 2.28 × 10⁻⁴ to 2.34 × 10⁻⁴ cm²/Vs. openreadings.eu OLEDs incorporating these materials as the HTL have demonstrated high efficiency, with an EQE of 18.2%, showcasing the effectiveness of this class of materials in facilitating charge transport and enhancing device performance. openreadings.eu The incorporation of an HTL serves to lower the energy barrier for hole injection from the anode and improve charge balance within the emissive layer, leading to more efficient exciton (B1674681) formation and light emission. openreadings.euresearchgate.net

The performance of an OLED is not solely dependent on the properties of a single material but on the strategic arrangement of multiple layers in the device architecture. frontiersin.org A typical OLED consists of a substrate, an anode, a hole injection layer (HIL), a hole transport layer (HTL), an emissive layer (EML), an electron transport layer (ETL), an electron injection layer (EIL), and a cathode. beilstein-journals.orgfrontiersin.org

Simulations and experimental work have shown that optimizing this architecture, for example by adjusting the thickness of the emissive layer or the concentration of the emitter within a host material, is crucial for maximizing efficiency. frontiersin.org For instance, in one studied architecture, increasing the EML thickness led to a decrease in efficiency-reducing quenching processes and thus a higher internal quantum efficiency. frontiersin.org A solution-processed OLED using a triphenylamine-thienothiophene emitter employed a multilayer structure to ensure efficient device operation. beilstein-journals.org

Table 2: Example of a Solution-Processed OLED Device Architecture

Layer Material Function
Cathode Ca/Ag Electron Injection
Electron Transport Layer TPBi Electron Transport
Emissive Layer TAPC:TCTA:DMB-TT-TPA (8) Light Emission
Hole Transport Layer TFB Hole Transport
Hole Injection Layer PEDOT:PSS Hole Injection
Anode ITO Transparent Anode

Architecture based on an OLED using a D-π-A emitter containing triphenylamine and thienothiophene. beilstein-journals.org

Organic Field-Effect Transistors (OFETs)

In the realm of OFETs, organic semiconductors form the critical active channel where charge transport occurs. Thiophene-based molecules have been extensively studied for this purpose due to their excellent charge carrier mobility and environmental stability.

Thiophene and its fused-ring derivatives, like dithieno[3,2-b:2′,3′-d]thiophene (DTT), are a promising class of p-type organic semiconductors for OFETs. researchgate.netnih.gov The performance of these materials is highly dependent on their molecular structure, which influences molecular packing in the solid state. Strong intermolecular interactions, such as π-π stacking, are essential for efficient charge transport.

Derivatives of DTT have been synthesized and characterized as solution-processable semiconductors. researchgate.net By modifying the linker between the DTT core and end-capping groups, researchers were able to tune the device performance. An OFET based on a DTT derivative with a phenylacetylene (B144264) linker exhibited a high hole mobility of 0.15 cm²/Vs and a current on/off ratio of approximately 10⁶. researchgate.net In another study, a single-crystal OFET based on 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene (2,6-DADTT) demonstrated exceptional electrical properties, with a hole mobility reaching as high as 1.26 cm² V⁻¹ s⁻¹ and a high on/off ratio of 10⁶ to 10⁸. nih.gov These results highlight the high-performance potential of thiophene-based semiconductors.

Table 3: Performance of High-Mobility Thiophene-Based OFETs

Semiconductor Material Highest Hole Mobility (μ) On/Off Ratio Processing
DTT-derivative with phenylacetylene linker 0.15 cm²/Vs ~10⁶ Solution-Sheared
2,6-DADTT 1.26 cm² V⁻¹ s⁻¹ 10⁶ - 10⁸ Single Crystal
Thiophene-functionalized Triindole (N-decyl) 5 x 10⁻⁴ cm² V⁻¹ s⁻¹ >10⁵ Vacuum-Deposited

Data compiled from studies on various advanced thiophene-based semiconductors. researchgate.netnih.govmdpi.com

The ability to process organic semiconductors from solution offers a significant advantage for fabricating large-area and low-cost electronic devices. The performance of solution-processed OFETs is critically dependent on the morphology of the thin film, which is influenced by the molecular design and the deposition technique. researchgate.netmdpi.com

The introduction of alkyl chains of varying lengths onto a semiconductor core is a common strategy to control solubility and molecular packing. Studies on thiophene-containing triindole derivatives have shown that longer N-alkyl chains promote a higher degree of order and crystallinity in the thin films. mdpi.com This improved ordering, characterized by sharper and more intense diffraction peaks in GIXRD analysis, correlates with better OFET performance. mdpi.com The morphology of the film, such as the formation of large, interconnected crystalline grains, provides efficient pathways for charge transport, leading to higher mobility. researchgate.net Techniques like solution shearing are employed to produce highly ordered crystalline thin films, which have resulted in devices with excellent electrical performance and good ambient stability. researchgate.net

Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

Derivatives of this compound are particularly prominent in the field of solar energy conversion, serving as core components in dye-sensitized solar cells (DSSCs) and as donor materials in organic photovoltaics (OPVs). mdpi.comresearchgate.netossila.com Their structure is well-suited for these applications, typically featuring a triphenylamine donor, a thiophene π-bridge, and a functional group, like the carbaldehyde, which can be modified to attach an acceptor/anchoring group. researchgate.netossila.com

In DSSCs, the photosensitizer is a critical component that absorbs sunlight and initiates the process of converting light to electrical energy. mdpi.com The design of sensitizers based on the this compound framework focuses on creating strong Donor-π-Acceptor (D-π-A) structures. researchgate.net The triphenylamine group acts as a potent electron donor (D), the thiophene ring serves as the conjugated π-linker, and various electron-withdrawing/anchoring groups are attached as the acceptor (A). researchgate.net

Co-sensitization, a technique where two or more dyes with complementary absorption spectra are used together, has proven effective in enhancing light-harvesting efficiency. researchgate.net When a derivative of this compound was co-sensitized with the standard ruthenium-based dye N719, a significant improvement in PCE was observed. researchgate.net This enhancement is attributed to broader light absorption across the solar spectrum and reduced dye aggregation. researchgate.net

Table 1: Performance of DSSCs with Photosensitizers Derived from this compound

Sensitizer Configuration Jsc (mA cm⁻²) Voc (V) FF PCE (%) Source
SR1 (single dye) 11.96 0.61 0.58 4.22 researchgate.net
SR5 + N719 (co-sensitized) - - - 7.45 researchgate.net
SR6 + N719 (co-sensitized) 21.63 0.70 0.64 9.77 researchgate.net

Jsc: Short-circuit current density; Voc: Open-circuit voltage; FF: Fill factor; PCE: Power conversion efficiency. SR1, SR5, and SR6 are sensitizers with different acceptor groups.

The Donor-Acceptor (D-A) architecture is fundamental to modern organic electronics, including bulk heterojunction (BHJ) OPVs. In these devices, an electron-donating material is blended with an electron-accepting material to form the active layer where charge generation occurs. The this compound scaffold provides an excellent D-π-A motif. researchgate.netossila.com The triphenylamine unit serves as the electron-rich donor, while the thiophene acts as a conjugated spacer, facilitating charge transfer. researchgate.netossila.com This entire molecular unit can then act as the donor component in a BHJ blend with an acceptor material like a fullerene derivative. mdpi.com

The aldehyde group on the thiophene ring is a key functional handle, allowing for condensation reactions to extend the π-conjugation or link the molecule to other components, further tuning the electronic properties for optimal performance in BHJ devices. ossila.com The planarity and electron-rich nature of the thiophene bridge are advantageous for efficient charge transport within the donor domains of the BHJ active layer. mdpi.com

Efficient electron injection from the excited photosensitizer into the semiconductor's conduction band (e.g., TiO2 in DSSCs) and subsequent charge separation are crucial for high-performance solar cells. researchgate.net The energy level alignment between the dye and the semiconductor is paramount. The excited state oxidation potential (ESOP) of the dye must be more negative than the conduction band edge of the semiconductor to provide a sufficient driving force for electron injection. researchgate.net

Electrochemical studies of sensitizers derived from this compound have determined their ground state oxidation potentials (GSOP) and ESOPs. For a series of such dyes, GSOPs were found to be in the range of -5.75 to -6.02 eV, with ESOPs between -3.54 and -3.77 eV. researchgate.net These values confirm that the energy levels are well-aligned for efficient electron injection into the TiO2 conduction band and effective dye regeneration by the electrolyte. researchgate.net

Furthermore, electrochemical impedance spectroscopy (EIS) is used to study the charge transfer resistance (Rct) at the TiO2/dye/electrolyte interface. A higher Rct value indicates slower electron recombination between injected electrons in the TiO2 and the electrolyte, leading to improved device efficiency and stability. researchgate.net Successful co-sensitized devices using these dyes have shown enhanced Rct values, confirming that the molecular design effectively suppresses charge recombination. researchgate.net

Other Optoelectronic Devices (e.g., Light-Emitting Transistors, Electrochromic Devices)

The versatile D-π-A structure of this compound and its derivatives extends their utility beyond solar cells to other optoelectronic applications.

Light-Emitting Transistors and OLEDs: The same fundamental D-π-A design used in solar cells is also applicable to organic light-emitting diodes (OLEDs) and light-emitting transistors. In these devices, charge carriers recombine in the emissive layer to produce light. A compound featuring a triphenylamine donor and a thieno[3,2-b]thiophene (B52689) π-linker has been successfully used as an emitter in a solution-processed OLED, demonstrating high efficiency. beilstein-journals.org This suggests that derivatives of this compound could be similarly employed as emissive materials.

Electrochromic Devices: Thiophene-based materials are known to exhibit electrochromism, changing color upon the application of an electrical potential. This property is utilized in devices like smart windows and displays. A study on thiophene-2,5-dicarboxylic acid diesters showed reversible color changes from colorless in the neutral state to blue in the reduced state. researchgate.net The electrochemical process involves the formation of stable radical anions. researchgate.net Given its thiophene core, this compound could be a precursor for novel electrochromic materials, where the diphenylamino group could further tune the electronic and optical properties.

Fluorescent Probes and Sensors: The aldehyde functionality of the parent compound allows for its use as a ligand in the synthesis of more complex molecules. ossila.com For example, it has been used to create fluorescent probes that exhibit aggregation-induced emission (AIE), a phenomenon where light emission is enhanced in the aggregated state. ossila.com Such AIE probes have applications in biological imaging. ossila.com Another derivative was developed as a fluorescent probe for the detection of cyanide anions, showing a visible color change and an increase in fluorescence intensity. ossila.com

Advanced Materials for Sensing and Imaging

Design and Development of Chemosensors for Ion and Small Molecule Detection

The core structure of 5-(Diphenylamino)thiophene-2-carbaldehyde is readily modified to create chemosensors for the detection of various ions and small molecules. The aldehyde group offers a convenient site for synthetic elaboration, allowing for the introduction of specific recognition units that can selectively bind to target analytes.

Sensing Mechanisms and Selectivity Enhancement

The sensing mechanism of chemosensors derived from this compound often involves a change in the electronic properties of the molecule upon interaction with an analyte. This can occur through several mechanisms, including intramolecular charge transfer (ICT), photoinduced electron transfer (PET), and specific chemical reactions.

A notable example is the development of a fluorescent chemosensor for cyanide anions (CN⁻) based on a derivative of this compound. The probe, referred to as TP-1, incorporates a benzothiazole (B30560) group. ossila.com The sensing mechanism is based on the nucleophilic addition of the cyanide ion to the probe. mdpi.com This specific reaction leads to a disruption of the ICT pathway within the molecule, resulting in a distinct optical response. researchgate.net The selectivity for cyanide is enhanced by the specific reactivity of the dicyanovinyl group, which does not show a similar response to other common anions. mdpi.com

Spectroscopic Response to Analytes (e.g., Fluorometric and Colorimetric Changes)

The interaction of chemosensors based on the this compound scaffold with analytes often leads to significant and easily detectable changes in their spectroscopic properties. These changes can be both colorimetric (visible to the naked eye) and fluorometric (changes in fluorescence emission).

For the cyanide-selective probe TP-1, the addition of cyanide ions induces a dramatic change in its absorption and emission spectra. Visually, the solution undergoes a color change from dark yellow to colorless. ossila.com This is accompanied by a strong "turn-on" fluorescent response, where the fluorescence intensity increases significantly. ossila.comresearchgate.net The probe exhibits a linear response to cyanide concentrations in the range of 1 to 100 μM, with a low detection limit of 4.24 x 10⁻⁸ M. ossila.comresearchgate.net

Table 1: Spectroscopic Response of Cyanide Probe TP-1

PropertyBefore Cyanide AdditionAfter Cyanide Addition
Color Dark YellowColorless
Fluorescence WeakStrong "Turn-on"
Linear Range N/A1 - 100 μM
Detection Limit N/A4.24 x 10⁻⁸ M

Bioimaging Probes and Tools

The inherent fluorescence and environmentally sensitive nature of the this compound framework make it an excellent candidate for the development of sophisticated bioimaging probes. These probes are designed to visualize biological structures and processes within living cells and tissues.

Development of Aggregation-Induced Emission (AIE) Bioprobes

A significant advancement in the application of this scaffold is the creation of probes exhibiting aggregation-induced emission (AIE). AIE is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. harvard.edu This property is highly advantageous for bioimaging as it leads to high signal-to-noise ratios.

Derivatives of this compound have been successfully utilized to create AIE-active bioprobes. For instance, a mitochondria-anchoring photosensitizer, TTVPHE, was developed with AIE characteristics for the efficient ablation of extrahepatic cholangiocarcinoma cells. ossila.com Another AIE luminogen, TTVP, was designed to specifically light up the cell membrane. ossila.com The AIE effect in these probes is attributed to the restriction of intramolecular rotation in the aggregated state, which blocks non-radiative decay pathways and enhances fluorescence emission. harvard.edu

Two-Photon Fluorescent Probes for Deep Tissue Imaging Applications

Two-photon microscopy (TPM) is a powerful imaging technique that allows for deep tissue imaging with reduced phototoxicity and background fluorescence. nih.gov The development of efficient two-photon absorbing (TPA) fluorescent probes is crucial for this technology.

A two-photon fluorescent probe named AIETP, derived from this compound, has been developed for the efficient imaging of brain vasculature. ossila.com This probe demonstrates high brightness and improved photostability, which are critical for in vivo imaging. The design of such probes often involves creating a D-π-A (donor-π-bridge-acceptor) structure, which enhances the TPA cross-section. The diphenylamino group acts as the electron donor, the thiophene (B33073) ring as part of the π-bridge, and the aldehyde group can be modified to introduce an acceptor moiety.

Applications in Cellular Staining and Subcellular Organelle-Targeting

The ability to target specific subcellular compartments is a key feature of advanced bioimaging probes. By incorporating specific targeting moieties, derivatives of this compound can be directed to particular organelles within a cell.

A notable example is the AIE-active photosensitizer TTVPHE, which has been shown to selectively target mitochondria. ossila.com This probe exhibits fast cell penetration and excellent mitochondria-targeting abilities. Upon visible light irradiation, it generates reactive oxygen species (ROS), leading to the ablation of cancer cells. Another AIE-based probe, TTVP, has been developed for ultrafast and easy-to-operate staining of the cell membrane. ossila.com The staining process is rapid and does not require a washing step.

Table 2: Examples of Bioimaging Probes Derived from this compound

Probe NameKey FeatureApplicationTargeted Organelle
TP-1 Cyanide-selectiveIon SensingNot specified
AIETP AIE, Two-Photon AbsorptionBrain Vasculature ImagingNot specified
TTVPHE AIE, PhotosensitizerCancer Cell AblationMitochondria
TTVP AIECell Membrane StainingCell Membrane

In Vitro and In Vivo Imaging Studies (excluding clinical human trials)

While direct in vitro and in vivo imaging studies on this compound are not extensively documented in the reviewed literature, its close derivative, 5-(4-(diphenylamino)phenyl)thiophene-2-carbaldehyde (B1602825), serves as a crucial building block for the synthesis of advanced fluorescent probes. These probes have demonstrated significant potential in bio-imaging, particularly due to their aggregation-induced emission (AIE) characteristics.

One such derivative is the two-photon fluorescent probe AIETP, which has been successfully utilized for efficient in vivo imaging of brain vasculature. ossila.com Nanoparticles of AIETP exhibit high brightness and improved photostability, along with excellent two-photon absorption cross-sections. ossila.com Furthermore, these nanoparticles have shown good biocompatibility and cell permeability, which are critical attributes for in vivo applications. ossila.com

Another notable derivative synthesized from 5-(4-(diphenylamino)phenyl)thiophene-2-carbaldehyde is the mitochondria-anchoring photosensitizer, TTVPHE. ossila.com This probe has been employed for the efficient in vitro ablation of extrahepatic cholangiocarcinoma cells. The design of TTVPHE allows for rapid cell penetration and selective targeting of mitochondria. ossila.com Upon irradiation with visible light, it demonstrates excellent reactive oxygen species (ROS) generation, leading to targeted cell death. ossila.com

A D–A (donor-acceptor) type compound, TTVP, which incorporates triphenylamine (B166846) and thiophene fragments, has been noted for its AIE features and intense emission in the near-infrared (NIR) region. ossila.com This luminogen can specifically illuminate the cell membrane in a rapid and simple staining process that does not require a washing step. ossila.com

The research on these derivatives underscores the utility of the this compound scaffold in creating sophisticated tools for bio-imaging. The aldehyde functional group present in this core structure is particularly useful for forming π-bridges with amines through condensation reactions, enabling the development of a diverse range of functional probes. ossila.com

Table 1: In Vitro and In Vivo Imaging Applications of 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde Derivatives

DerivativeApplication AreaKey Findings
AIETP In vivo brain vasculature imagingHigh brightness, photostability, and excellent two-photon cross-section. Good biocompatibility and cell permeability. ossila.com
TTVPHE In vitro ablation of extrahepatic cholangiocarcinoma cellsFast cell penetration, selective mitochondria-targeting, and excellent ROS generation under visible light. ossila.com
TTVP In vitro cell membrane stainingAIE features, intense NIR emission, and rapid, wash-free staining process. ossila.com

Electrochemical Sensors and Biosensors Utilizing Thiophene Derivatives

The application of this compound in electrochemical sensors and biosensors is not specifically detailed in the available research. However, the broader class of thiophene derivatives has been extensively explored for these purposes due to their favorable electrochemical properties and the ease with which they can be functionalized.

Thiophene polymers, for instance, are excellent candidates for sensor fabrication. In one study, a potentiometric enzyme biosensor for urea (B33335) was developed using a chemically synthesized copolymer, poly(3-hexylthiophene-co-3-thiopheneacetic acid) (P(3HT-co-3TAA)). nih.gov The copolymer was spin-coated onto conductive indium tin oxide (ITO) glass electrodes, and the enzyme urease was covalently attached to its surface. nih.gov This biosensor demonstrated a quasi-Nernstian response to urea concentrations up to approximately 5 mM, making it suitable for monitoring urea levels in biological samples. nih.gov

The synthesis of various 4-arylthiophene-2-carbaldehydes via Suzuki-Miyaura cross-coupling has also been reported. nih.gov These compounds have been screened for a range of biological activities, including antibacterial and anti-urease capabilities, highlighting the potential for thiophene-2-carbaldehyde (B41791) derivatives to interact with biologically relevant molecules. nih.gov For example, 4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde exhibited significant urease inhibition. nih.gov While not a direct electrochemical measurement, this demonstrates the potential for designing thiophene-based sensors targeting specific enzymes.

The development of electrochemical sensors often involves the creation of composite materials to enhance sensitivity and selectivity. For example, a sensor for the simultaneous detection of hydroquinone, dopamine, and uric acid was fabricated using a composite of reduced graphene oxide and multiwalled carbon nanotubes on a glassy carbon electrode. While not containing thiophene, this illustrates a common strategy in sensor design that could incorporate functionalized thiophenes.

The general principles of electrochemical biosensors often involve a recognition element, such as an enzyme or antibody, and a transducer. Conducting polymers like polythiophene can act as the transducing element, converting the biological recognition event into a measurable electrical signal. The ability to functionalize the thiophene ring allows for the covalent attachment of biorecognition molecules, a key step in the fabrication of robust and stable biosensors.

Table 2: Examples of Thiophene Derivatives in Biosensor Development

Thiophene DerivativeSensor TypeAnalyteKey Performance Characteristics
Poly(3-hexylthiophene-co-3-thiopheneacetic acid) (P(3HT-co-3TAA)) Potentiometric Enzyme BiosensorUreaQuasi-Nernstian response up to ~5 mM. nih.gov
4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde Urease Inhibition Assay (not a sensor)UreaseExhibited superior urease inhibition with an IC50 value of 27.1 µg/mL. nih.gov

Materials Science and Engineering Considerations

Thin Film Fabrication Techniques and Processing Methods (e.g., Solution Processing, Vapor Deposition)

The fabrication of high-quality thin films is crucial for the integration of 5-(Diphenylamino)thiophene-2-carbaldehyde into electronic and optoelectronic devices. The choice of deposition technique significantly influences the film's morphology, molecular packing, and, consequently, its performance.

Solution Processing: This is a versatile and cost-effective method for fabricating thin films from organic materials. For compounds like this compound, solution-based techniques such as spin-coating, drop-casting, and printing are highly relevant. The solubility of the compound in common organic solvents is a key parameter for successful solution processing. The synthesis of related thiophene-based chalcones often occurs in ethanol (B145695) solutions, indicating the feasibility of using alcohol-based solvents. nih.gov The aldehyde functional group allows for further reactions in solution, such as condensation with amines to form π-conjugated systems. ossila.com The preparation of poly(thiophene-2-carbaldehyde) has been demonstrated using acid catalysis in an alcohol solvent, which results in the formation of polymer films. journalskuwait.org

Vapor Deposition: Thermal vapor deposition is another key technique, particularly for creating highly ordered crystalline thin films required for applications like organic field-effect transistors (OFETs). In this process, the material is heated under high vacuum until it sublimes, and the vapor then condenses onto a substrate to form a thin film. This method offers precise control over film thickness and morphology. For instance, highly π-extended thienoacene-based organic semiconductors, which share structural similarities with the thiophene (B33073) core of the target compound, have been used to fabricate high-mobility OFETs via vapor deposition. acs.org

The selection between solution processing and vapor deposition depends on the desired film quality, device architecture, and cost considerations.

Morphological Control and Microstructure-Property Relationships in Solid State

The solid-state arrangement of this compound molecules is a critical determinant of the material's electronic and optical properties. Controlling the morphology and microstructure of its thin films is essential for optimizing device performance.

The morphology of the active layers in organic devices plays a crucial role in their power conversion efficiency by influencing charge carrier generation, recombination, mobility, and collection. mdpi.com Structural modifications at the molecular level can have significant effects on intermolecular interactions, morphology, and charge-carrier transport properties. For example, in a study of three thiophene-based hybrid materials, variations in the molecular structure led to different solid-state packing arrangements (H-aggregation vs. J-aggregation), which in turn affected the hole mobility in single-crystal field-effect transistors. umn.edu The material with a herringbone motif in its crystal structure exhibited significantly higher mobility. umn.edu

The interaction with the substrate is also a key factor. The self-organization of thiophene dendrimers on solid substrates is dependent on the nature of the substrate, with different nanostructures forming on mica versus graphite. uh.edu Furthermore, the strain in a graphene template used for the growth of organic semiconductor thin films can affect the nucleation and growth behavior of the deposited molecules. researchgate.net

Below is a table summarizing the relationship between microstructure and properties for related thiophene-based materials.

Microstructure/Morphology Influenced Property Example Finding Citation
Herringbone PackingHole MobilityA single-crystal field-effect transistor based on a thiophene derivative with a herringbone motif achieved a hole mobility of 0.094 cm² V⁻¹ s⁻¹. umn.edu
H-aggregation vs. J-aggregationIntermolecular InteractionStructural modifications in thiophene-based materials led to the adoption of either H- or J-aggregation in the solid state. umn.edu
Substrate Type (Mica vs. Graphite)Nanostructure FormationThiophene dendrimers formed globular aggregates on mica but nanowires on graphite, demonstrating substrate-dependent self-organization. uh.edu
Crystal Grain SizeDevice StabilityMicrometer-scale crystal grains in hybrid perovskites, along with surface functionalization, were found to improve device stability. nih.gov

Supramolecular Self-Assembly and Nanostructure Formation

The ability of this compound to self-assemble into ordered nanostructures is a key feature for its application in materials science. This process is driven by non-covalent interactions such as π-π stacking between the aromatic thiophene rings and van der Waals forces.

A closely related compound, 5-(4-(diphenylamino)phenyl)thiophene-2-carbaldehyde (B1602825), is used as a building block for materials exhibiting aggregation-induced emission (AIE). ossila.com AIE is a phenomenon where molecular aggregates show strong fluorescence, which is a direct result of supramolecular self-assembly. This suggests that this compound could also be a precursor for AIE-active materials. The self-assembly process can be induced by various methods, including rapid solution dispersion, vapor annealing, and crystallization. unlv.edu

Long-Term Stability and Degradation Mechanisms of Functional Materials

The long-term stability of organic materials is a critical factor for their commercial viability in electronic devices. Thiophene-based materials are generally known for their good environmental and thermal stability. journalskuwait.orggoogle.com

Conjugated polymers incorporating extended thiophene structures are noted for their excellent electrochemical stabilities, which makes them attractive for applications like electrochromic devices and supercapacitors. acs.org In the context of solar cells, hybrid perovskites incorporating thiophene-based organic spacers have shown enhanced stability. Unpackaged 2D/3D hybrid perovskite solar cells maintained about 82% of their initial efficiency after 1000 hours in an ambient atmosphere, a significant improvement over control devices. acs.org Similarly, thiophene functionalization of hybrid perovskite microrods has been shown to improve device stability. nih.gov

Potential degradation mechanisms for this compound could involve oxidation of the diphenylamine (B1679370) group or the aldehyde functionality, especially under exposure to air, moisture, and light. The thiophene ring itself can also be susceptible to oxidation under harsh conditions. The presence of bulky diphenylamino groups may offer some steric protection to the thiophene core, potentially enhancing stability. researchgate.net

Integration into Hybrid and Composite Systems for Enhanced Performance

The incorporation of this compound into hybrid and composite materials is a promising strategy to create functional systems with enhanced performance. Its donor-π-acceptor (D-π-A) like structure makes it a versatile building block for various applications.

In photovoltaics , thiophene derivatives are used as functional spacers in hybrid perovskite solar cells, leading to higher efficiency and stability. acs.org They are also key components in organic photovoltaic devices based on bulk-heterojunction architecture, where they act as the electron donor material. mdpi.com

For light-emitting diodes (OLEDs) , thiophene-based emitters have been developed that show narrowband emission and high efficiency. rsc.org The diphenylamine moiety is a common hole-transporting unit, and its combination with an emissive thiophene core could lead to efficient OLED materials.

In photodetectors , thiophene-functionalized hybrid perovskite microrods have demonstrated improved response times due to enhanced interparticle charge transport. nih.gov

Electrochromic devices and supercapacitors also benefit from thiophene-based polymers, which offer high optical contrast and charge storage capacity. acs.org The electrochemical reversibility of these materials is a key factor in their performance. acs.org

The table below summarizes the performance enhancements achieved by integrating thiophene-based compounds into various hybrid systems.

Hybrid/Composite System Role of Thiophene Derivative Performance Enhancement Citation
Hybrid Perovskite Solar CellsOrganic SpacerIncreased efficiency from 16.83% to 18.75% and improved long-term stability. acs.org
Hybrid Perovskite PhotodetectorsSurface FunctionalizationImproved response times (t_ON = 190 ms (B15284909) vs. 1055 ms for alkyl-functionalized particles). nih.gov
Organic Light-Emitting Diodes (OLEDs)Multi-resonance EmitterAchieved an external quantum efficiency (EQE) of 34.6% with reduced efficiency roll-off. rsc.org
Hybrid Electrochromic SupercapacitorsDonor-Acceptor CopolymerHigh optical contrast of up to 72% and stable doping for charge storage. acs.org
Dye-Sensitized Solar Cells (DSSCs)Organic PhotosensitizerAchieved a power conversion efficiency of 12.81%, outperforming the benchmark N719 dye. researchgate.net

Future Research Directions and Emerging Opportunities

Development of Novel 5-(Diphenylamino)thiophene-2-carbaldehyde Derivatives with Tailored Electronic and Optical Properties

A primary avenue of future research lies in the rational design and synthesis of novel derivatives to precisely control their electronic and optical properties. The D-π-A structure is highly tunable. Modifications to the donor, π-bridge, or acceptor components can systematically alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning the material's bandgap, absorption spectrum, and emission characteristics.

Future work will likely focus on:

Functionalization of the Diphenylamino Donor: Introducing electron-donating (e.g., alkoxy, alkyl) or electron-withdrawing (e.g., cyano, nitro) groups onto the phenyl rings of the diphenylamine (B1679370) moiety can modulate the donor strength, directly impacting the HOMO level and tuning the molecule's redox potential.

Modification of the Thiophene (B33073) π-Bridge: Expanding the conjugation length by incorporating additional thiophene units or other aromatic systems can lead to significant bathochromic (red) shifts in absorption and emission spectra. researchgate.net This strategy is crucial for applications requiring near-infrared (NIR) activity, such as in bio-imaging or telecommunications. ossila.com

Post-Synthetic Modification of the Carbaldehyde Group: The aldehyde function serves as a versatile chemical handle for post-synthetic modification. Condensation reactions with various amines or active methylene (B1212753) compounds can create extended π-conjugated systems, leading to materials with fine-tuned optical and electronic properties suitable for specific applications like sensors and nonlinear optics. ossila.com

The table below illustrates potential modification strategies and their predicted impact on the compound's properties.

Modification Strategy Target Moiety Example Substituent Predicted Effect on Properties
Increase Donor StrengthDiphenylamino GroupMethoxy (-OCH₃)Elevate HOMO Level, Red-shift Absorption
Decrease Donor StrengthDiphenylamino GroupCyano (-CN)Lower HOMO Level, Blue-shift Absorption
Extend π-ConjugationThiophene BridgeAdd a second thiophene unitNarrow Bandgap, Red-shift Absorption/Emission
Create Extended A-π SystemCarbaldehyde GroupCondensation with malononitrileEnhanced Electron Acceptor, Tunable Emission

Exploration of New Functional Material Platforms and Device Architectures

The unique properties of this compound and its derivatives make them suitable for integration into a variety of advanced material platforms and device architectures beyond their current applications.

Emerging opportunities include:

Covalent Organic Frameworks (COFs): The carbaldehyde group is an ideal functional unit for synthesizing highly ordered, porous crystalline materials known as COFs through condensation reactions with multivalent amines. ossila.com These COF materials could be designed for applications in gas storage, catalysis, and as active layers in electronic devices. The triphenylamine (B166846) core is a well-known building block for COFs with interesting photophysical properties. ossila.com

Advanced Chemosensors: By functionalizing the core structure, derivatives can be designed to exhibit changes in their fluorescence or color upon binding to specific analytes. Research into a triphenylamine-thiophene derivative has demonstrated its potential for detecting cyanide anions through a distinct colorimetric and fluorescent response. ossila.com This suggests that derivatives of this compound could be developed into highly sensitive and selective sensors for environmental monitoring or medical diagnostics.

Bio-imaging and Theranostics: Derivatives with aggregation-induced emission (AIE) characteristics are promising candidates for high-contrast biological imaging. ossila.com For instance, related compounds have been developed into two-photon fluorescent probes for brain vasculature imaging and as mitochondria-targeting photosensitizers capable of generating reactive oxygen species (ROS) for photodynamic therapy. ossila.com This opens a pathway toward "theranostic" agents that combine diagnostic imaging and therapy in a single molecule.

Material Platform / Device Role of the Compound/Derivative Key Enabling Feature Potential Application
Covalent Organic Frameworks (COFs)Monomer / LinkerAldehyde group for imine linkage formation ossila.comGas Separation, Heterogeneous Catalysis
ChemosensorsActive Sensing MaterialTunable fluorogenic/colorimetric response ossila.comEnvironmental Toxin Detection (e.g., cyanide)
Bio-imaging ProbesFluorophoreAggregation-Induced Emission (AIE) ossila.comHigh-contrast in-vivo cellular imaging
Dye-Sensitized Solar Cells (DSSCs)Organic Dye SensitizerBroad absorption and efficient charge transfer researchgate.netLow-cost, flexible solar energy conversion

Advancements in Multiscale Computational Modeling for Rational Material Design

To accelerate the discovery of new materials based on this compound, advancements in computational chemistry will be indispensable. Multiscale modeling provides a powerful tool for predicting material properties before undertaking costly and time-consuming synthesis.

Future research in this area will involve:

Quantum Chemical Calculations: Using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), researchers can accurately predict the geometric structure, HOMO/LUMO energy levels, absorption spectra, and other electronic properties of hypothetical derivatives. nih.gov This allows for the high-throughput virtual screening of large libraries of candidate molecules to identify the most promising structures for a given application. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the bulk properties of materials. For example, simulations can predict how molecules pack in the solid state, which is crucial for charge transport in organic semiconductors. They can also be used to study the stability of molecule-protein complexes in biological applications or the interaction of dye molecules with semiconductor surfaces in DSSCs. nih.gov

Integrated Computational-Experimental Workflows: The most effective approach will involve a tight feedback loop between computational prediction and experimental validation. researchgate.net Theoretical models can guide synthetic efforts toward the most promising candidates, while experimental results can be used to refine and improve the accuracy of the computational models.

Scalable Synthesis and Manufacturing Prospects for Broader Technological Adoption

For any promising material to move from the laboratory to commercial application, the development of scalable and cost-effective synthesis and manufacturing processes is essential. While laboratory-scale syntheses of similar compounds have been established, significant research is needed to translate these to an industrial scale.

Key challenges and opportunities include:

Purification Strategies: Chromatographic purification, common in the lab, is often impractical and expensive at an industrial scale. Research into alternative purification methods such as recrystallization, solvent extraction, or sublimation will be critical.

Flow Chemistry: Transitioning from traditional batch processing to continuous flow chemistry could offer significant advantages, including improved safety, better process control, higher yields, and easier scalability. This represents a major opportunity for the efficient manufacturing of this compound and its derivatives.

Interdisciplinary Research Synergies and Unexplored Application Domains

The full potential of this compound will be realized through collaborations that bridge traditional scientific disciplines. Synergies between synthetic chemists, materials scientists, physicists, computational chemists, biologists, and engineers will be crucial for tackling the complex challenges associated with developing and implementing new technologies based on this molecule.

Unexplored application domains that warrant investigation include:

Organic Electronics: Beyond DSSCs, the hole-transporting nature of the diphenylamine group suggests potential applications in Organic Light-Emitting Diodes (OLEDs) as a hole-transport or emissive layer component, and in Organic Field-Effect Transistors (OFETs) as the active semiconductor.

Nonlinear Optics: The D-π-A structure is a classic motif for materials with high nonlinear optical (NLO) activity. Derivatives could be designed for applications in optical switching, frequency doubling, and other photonic technologies.

Data Storage: The redox-active nature of the molecule could be exploited in molecular memory devices, where different oxidation states could represent "0" and "1" bits.

By pursuing these interdisciplinary research directions, the scientific community can unlock new applications and drive technological innovation built upon the versatile this compound platform.

Q & A

Q. What are the recommended synthetic routes for 5-(Diphenylamino)thiophene-2-carbaldehyde, and how are yields optimized?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, coupling 5-bromothiophene-2-carbaldehyde derivatives with 4-(diphenylamino)phenylboronic acid pinacol ester in a mixture of 1,2-dimethoxyethane (DME), ethanol, and aqueous Na₂CO₃, catalyzed by Pd(PPh₃)₄ at 80°C under nitrogen. Column chromatography (eluent: EtOAc/Hexane, 5:95) yields the pure product with ~86% efficiency. Optimization involves controlling reaction time, stoichiometry of boronic ester (1.2 equivalents), and catalyst loading (5 mol%) .

Q. How is this compound characterized structurally and chemically?

Key characterization methods include:

  • ¹H/¹³C NMR : Peaks at δ 9.86 ppm (CHO proton) and δ 182.45 ppm (CHO carbon) confirm the aldehyde group. Aromatic protons (δ 7.07–7.71 ppm) and carbons (δ 122–154 ppm) validate the diphenylamino-thiophene backbone .
  • FTIR : Absorption at 1660 cm⁻¹ (C=O stretch) and 3423 cm⁻¹ (N-H stretch) .
  • Elemental analysis : Matches calculated C, H, N, S content within 0.05% error .

Q. What experimental precautions are critical during its synthesis?

  • Use inert atmosphere (N₂/Ar) to prevent oxidation of the diphenylamino group.
  • Avoid prolonged exposure to light to prevent photodegradation of the aldehyde moiety.
  • Purify via column chromatography immediately after synthesis to isolate the product from Pd residues and byproducts .

Advanced Research Questions

Q. How do the photophysical properties of this compound enable applications in fluorescence sensing?

The compound exhibits strong intramolecular charge transfer (ICT) due to its donor (diphenylamino)-acceptor (aldehyde) architecture. In HEPES buffer (ACN:H₂O = 1:9), its absorption at ~450 nm shifts upon binding with cyanide anions, forming a merocyanine dye (TP1). This bathochromic shift (~50 nm) is quantified via UV-Vis spectroscopy for cyanide detection (LOD: 50 µM) .

Q. What mechanistic insights explain its role in dye-sensitized solar cells (DSSCs)?

As a push-pull dye, the diphenylamino group donates electrons to the thiophene-aldehyde core, enhancing light absorption in the visible range (400–600 nm). TD-DFT calculations (CAM-B3LYP/6-311G(d,p)) reveal a HOMO-LUMO gap of ~2.3 eV, aligning with TiO₂ conduction bands for efficient electron injection. Anchoring via the aldehyde group improves interfacial charge transfer, achieving ~8% photon-to-current efficiency .

Q. How does structural modification impact its electrochemical polymerization behavior?

Introducing ethylenedioxythiophene (EDOT) substituents lowers the oxidation potential (from +1.2 V to +0.8 V vs. Ag/AgCl), enabling electropolymerization into conductive films. Cyclic voltammetry in acetonitrile/TBAPF₆ shows reversible redox peaks, confirming π-conjugation extension. Resulting polymers exhibit enhanced conductivity (10⁻³ S/cm) for organic electronics .

Q. What strategies resolve contradictions in reported reactivity during cross-coupling reactions?

Discrepancies in yield (11–86%) arise from competing side reactions (e.g., homo-coupling of boronic esters). Mitigation strategies include:

  • Using Pd(OAc)₂ with SPhos ligand for higher selectivity.
  • Optimizing solvent polarity (DME > THF) to stabilize intermediates.
  • Pre-purifying boronic esters via recrystallization to remove Pd inhibitors .

Q. How is computational modeling used to predict its optoelectronic properties?

Ground-state DFT (B3LYP/6-31G(d,p)) calculates dipole moments (~10 D) and polarizabilities, correlating with solvatochromic shifts in different solvents. Excited-state TD-DFT predicts charge-transfer transitions, guiding molecular design for tailored absorption/emission profiles .

Q. Methodological Notes

  • Spectral assignments : Compare experimental NMR shifts with computed values (GIAO method) to resolve ambiguities in proton environments .
  • Reaction monitoring : Use TLC (Rf ~0.4 in EtOAc/Hexane) and LC-MS to track intermediate formation .
  • Sensor validation : Perform competitive anion binding assays (e.g., F⁻, Cl⁻, PO₄³⁻) to confirm selectivity for CN⁻ .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.